Cyclohexanemethanol-d11
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Overview
Description
Cyclohexanemethanol-d11 is a deuterium-labeled version of Cyclohexanemethanol. It is a stable isotope compound where hydrogen atoms are replaced by deuterium, a heavier isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties that allow for detailed analysis and tracing in various reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanemethanol-d11 is synthesized by the deuteration of Cyclohexanemethanol. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved through catalytic hydrogenation in the presence of deuterium gas or by using deuterated reagents in the reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out under controlled conditions to ensure high purity and yield. The use of deuterium gas and deuterated solvents is common in these methods .
Chemical Reactions Analysis
Types of Reactions: Cyclohexanemethanol-d11 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form Cyclohexanone-d11.
Reduction: It can be reduced to form Cyclohexane-d11.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and phosphorus tribromide.
Major Products:
Oxidation: Cyclohexanone-d11.
Reduction: Cyclohexane-d11.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Cyclohexanemethanol-d11 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: It is used in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new materials and chemicals, particularly in the study of reaction kinetics and mechanisms .
Mechanism of Action
The mechanism of action of Cyclohexanemethanol-d11 involves its incorporation into various chemical and biological systems. The deuterium atoms in the compound allow for detailed tracing and analysis of reaction pathways. This is particularly useful in studying the pharmacokinetics and metabolic profiles of drugs, as the presence of deuterium can alter the rate of metabolic reactions and provide insights into the mechanisms involved .
Comparison with Similar Compounds
Cyclohexanemethanol-d11 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Cyclohexanemethanol: The non-deuterated version, which lacks the tracing capabilities provided by deuterium.
Cyclohexanone-d11: A deuterated ketone derivative, used in similar tracing studies.
Cyclohexane-d11: A fully deuterated cyclohexane, used in studies of reaction kinetics and mechanisms
This compound stands out due to its specific application in tracing and detailed analysis of chemical and biological processes, making it a valuable tool in scientific research.
Properties
CAS No. |
1215077-50-1 |
---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
125.255 |
IUPAC Name |
(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)methanol |
InChI |
InChI=1S/C7H14O/c8-6-7-4-2-1-3-5-7/h7-8H,1-6H2/i1D2,2D2,3D2,4D2,5D2,7D |
InChI Key |
VSSAZBXXNIABDN-BZNVDYMVSA-N |
SMILES |
C1CCC(CC1)CO |
Synonyms |
Cyclohexane-1,2,2,3,3,4,4,5,5,6,6-d11-methanol; (Hydroxymethyl)cyclohexane-d11; Cyclohexanecarbinol-d11; Cyclohexylcarbinol-d11; Cyclohexylmethanol-d11; Cyclohexylmethyl Alcohol-d11; Hexahydrobenzyl Alcohol-d11; NSC 5288-d11 |
Origin of Product |
United States |
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